molecular formula C17H19NO4 B4890494 (2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B4890494
M. Wt: 301.34 g/mol
InChI Key: HEBHESDCPXSAMD-AWEZNQCLSA-N
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Description

(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoyl group, and a hydroxy-methylbut-1-ynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.

    Attachment of the Hydroxy-Methylbut-1-ynyl Side Chain: This can be done through alkylation or addition reactions using suitable alkynes and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the benzoyl group can produce alcohols.

Scientific Research Applications

(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,22)9-8-12-5-3-6-13(11-12)15(19)18-10-4-7-14(18)16(20)21/h3,5-6,11,14,22H,4,7,10H2,1-2H3,(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBHESDCPXSAMD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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